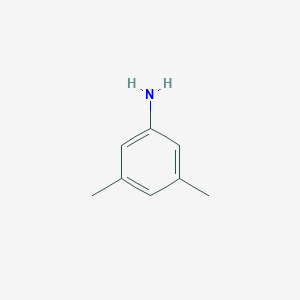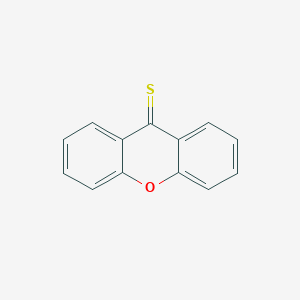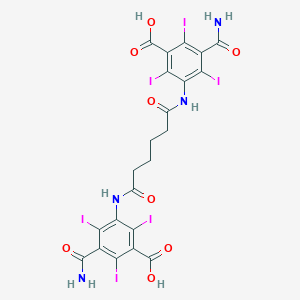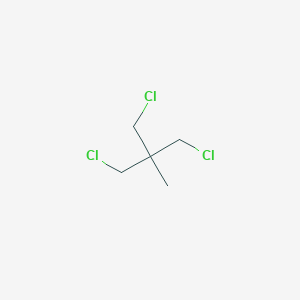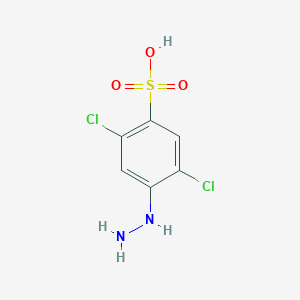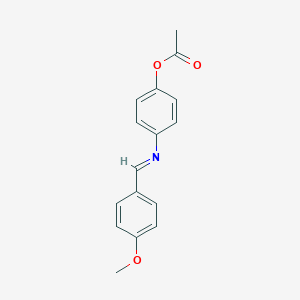
N-(4-甲氧基苄叉基)-4-乙酰氧基苯胺
描述
N-(4-Methoxybenzylidene)-4-acetoxyaniline is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a methoxy group on the benzylidene ring and an acetoxy group on the aniline ring, which contribute to its unique chemical properties.
科学研究应用
N-(4-Methoxybenzylidene)-4-acetoxyaniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioactive properties.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
作用机制
Target of Action
N-(4-Methoxybenzylidene)-4-acetoxyaniline, also known as 4’-Methoxybenzylidene-4-acetoxyaniline, is a nematic liquid crystal molecule . Its primary targets are the liquid crystal cells, where it is used as an anisotropic solvent .
Mode of Action
The compound interacts with its targets by inducing a phase transition from the nematic phase to the isotropic phase . This interaction is facilitated by the compound’s unique structure, which allows it to align in a specific orientation when subjected to an electric or magnetic field .
Biochemical Pathways
The compound affects the phase transition pathways in liquid crystal cells . The phase transition from the nematic phase to the isotropic phase is a key process in the operation of liquid crystal displays . The compound’s ability to induce this transition influences the optical properties of the liquid crystal cells, thereby affecting the display’s performance .
Result of Action
The molecular and cellular effects of N-(4-Methoxybenzylidene)-4-acetoxyaniline’s action are primarily observed in the changes it induces in the liquid crystal cells . By causing a phase transition, the compound alters the cells’ optical properties, which can be leveraged in the design of liquid crystal displays .
Action Environment
The action, efficacy, and stability of N-(4-Methoxybenzylidene)-4-acetoxyaniline can be influenced by various environmental factors. For instance, the compound’s phase transition temperature can be affected by the size of the pores in which it is confined . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature and the presence of an electric or magnetic field .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzylidene)-4-acetoxyaniline typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-acetoxyaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The general reaction scheme is as follows:
4-methoxybenzaldehyde+4-acetoxyaniline→N-(4-Methoxybenzylidene)-4-acetoxyaniline+water
Industrial Production Methods
On an industrial scale, the production of N-(4-Methoxybenzylidene)-4-acetoxyaniline can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product.
化学反应分析
Types of Reactions
N-(4-Methoxybenzylidene)-4-acetoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The methoxy and acetoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Products depend on the nucleophile used.
相似化合物的比较
Similar Compounds
N-(4-Methoxybenzylidene)-4-butylaniline: Similar structure but with a butyl group instead of an acetoxy group.
N-(4-Methoxybenzylidene)isonicotinohydrazone: Contains an isonicotinohydrazone moiety instead of an aniline ring.
Uniqueness
N-(4-Methoxybenzylidene)-4-acetoxyaniline is unique due to the presence of both methoxy and acetoxy groups, which impart distinct chemical and biological properties
属性
IUPAC Name |
[4-[(4-methoxyphenyl)methylideneamino]phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-12(18)20-16-9-5-14(6-10-16)17-11-13-3-7-15(19-2)8-4-13/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYWVKUPOCFKOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065090 | |
| Record name | Phenol, 4-[(E)-[(4-methoxyphenyl)methylene]amino]-, acetate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10484-13-6 | |
| Record name | Phenol, 4-((E)-((4-methoxyphenyl)methylene)amino)-, 1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010484136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | APAPA | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127559 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-[(E)-[(4-methoxyphenyl)methylene]amino]-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4-[(E)-[(4-methoxyphenyl)methylene]amino]-, acetate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[[(4-methoxyphenyl)methylene]amino]phenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.890 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What structural information about 4'-Methoxybenzylidene-4-acetoxyaniline in its nematic phase was revealed using SC-2D NMR?
A1: The SC-2D NMR experiment successfully differentiated the local dipolar fields of individual protons within 4'-Methoxybenzylidene-4-acetoxyaniline in its nematic phase. The aromatic protons displayed a doublet pattern with a 9.7 kHz splitting, indicating an order parameter of 0.41 for the aromatic rings. Furthermore, the methyl protons of the methoxy group exhibited a triplet pattern with a 10.2 kHz splitting, contrasting with the unresolved singlet pattern observed for the acetoxy group's methyl protons. [] This data provides valuable insights into the molecule's orientation and interactions within the nematic phase.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


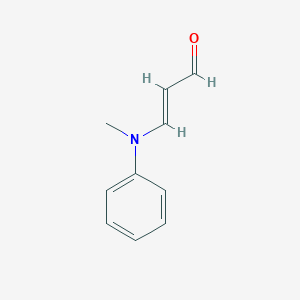
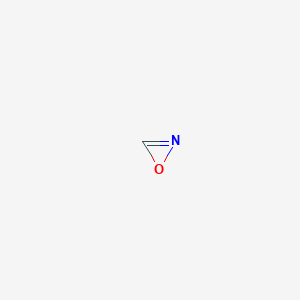
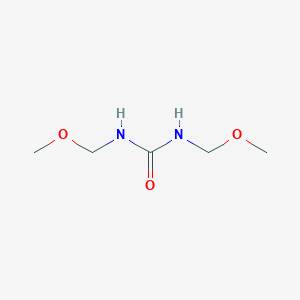
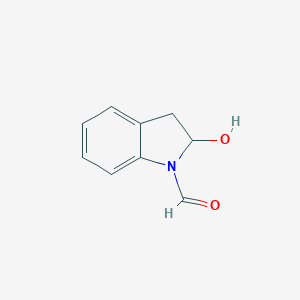
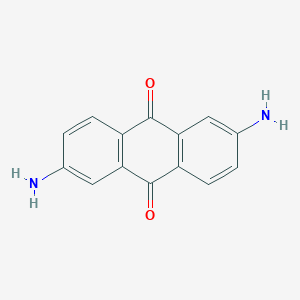
![2-amino-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid](/img/structure/B87148.png)
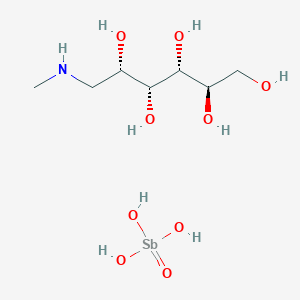
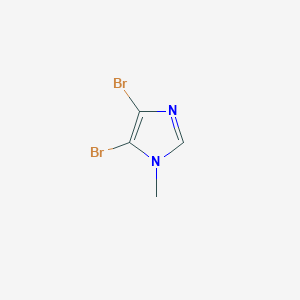
![[Bis(trifluoroacetoxy)iodo]pentafluorobenzene](/img/structure/B87154.png)
